molecular formula C8H8BrClO2S B1271933 4-Bromo-2-ethylbenzenesulfonyl chloride CAS No. 175278-24-7

4-Bromo-2-ethylbenzenesulfonyl chloride

Cat. No. B1271933
M. Wt: 283.57 g/mol
InChI Key: UOIVESXBURLTPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-ethylbenzenesulfonyl chloride has been reported through different methodologies. In one study, the compound was used as a starting material to synthesize N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were then evaluated for their enzyme inhibition potential . Another approach involved the nickel-catalyzed carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes to produce thiochromenones, showcasing the use of bromobenzenesulfonyl chlorides as sulfur precursors in carbonylative synthesis . Additionally, the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which further reacted with nucleophiles to yield Michael adducts .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a novel sulfonamide derivative was determined by single-crystal X-ray diffraction, revealing its monoclinic space group and molecular dimensions . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-2-ethylbenzenesulfonyl chloride derivatives has been explored in various reactions. The aminohalogenation reaction led to the unexpected synthesis of a novel sulfonamide with anticancer properties . The enzyme inhibition studies of the synthesized sulfonamides revealed significant inhibitory activity against acetylcholinesterase and α-glucosidase, which was further supported by in silico studies . The carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes demonstrated the compound's utility as a sulfur precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their molecular weight, density, and crystallographic parameters. For example, the novel sulfonamide derivative has a molecular weight of 388.27, a density of 1.513 g/cm3, and specific crystallographic measurements . These properties are essential for the identification, characterization, and application of these compounds in further chemical reactions and potential pharmaceutical applications.

Scientific Research Applications

1. Palladium-Catalyzed Arylation

4-Bromo-2-ethylbenzenesulfonyl chloride is utilized in palladium-catalyzed desulfitative arylation, demonstrating its reactivity with heteroarenes. This process is notable for its ability to proceed without cleaving C–Br bonds, enabling further chemical transformations and showcasing regioselective arylations across various substrates (Skhiri et al., 2015).

2. Photoreduction and Photosubstitution

In the context of photoreduction, 4-Bromo-2-ethylbenzenesulfonyl chloride is involved in HCl-catalyzed reactions, forming various photoreduction products. This application highlights its reactivity under specific light-induced conditions, contributing to the formation of chlorinated and brominated compounds (Wubbels et al., 1988).

3. Enhanced Detection in LC-MS

The chemical's use in liquid chromatography-mass spectrometry (LC-MS) for enhancing detection responses of estrogens in biological fluids is another significant application. It showcases its role in improving analytical methods for sensitive detection of biologically active compounds (Higashi et al., 2006).

4. Solid-Phase Synthesis

4-Bromo-2-ethylbenzenesulfonyl chloride is employed in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. This application emphasizes its versatility in synthesizing a variety of chemical scaffolds, contributing to diverse chemical transformations (Fülöpová & Soural, 2015).

5. Enzyme Inhibition Studies

In the field of enzyme inhibition, this compound is a precursor in synthesizing N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These derivatives have shown potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase, highlighting its application in bioactive compound synthesis (Riaz, 2020).

Safety And Hazards

4-Bromo-2-ethylbenzenesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-ethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIVESXBURLTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372121
Record name 4-bromo-2-ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylbenzenesulfonyl chloride

CAS RN

175278-24-7
Record name 4-bromo-2-ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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